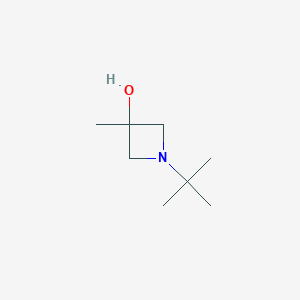
1-(tert-Butyl)-3-methylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-methylazetidin-3-ol is an organic compound belonging to the azetidine family, characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methylazetidin-3-ol typically involves the reaction of tert-butylamine with a suitable precursor, such as a β-keto ester. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-(tert-Butyl)-3-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butylhydroquinone: Contains a tert-butyl group and is used as an antioxidant in various applications.
tert-Butylamine: Another tert-butyl derivative with different chemical properties and uses.
Uniqueness: 1-(tert-Butyl)-3-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
35197-00-3 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-tert-butyl-3-methylazetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)9-5-8(4,10)6-9/h10H,5-6H2,1-4H3 |
Clé InChI |
XRZYPAZOPIBHEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


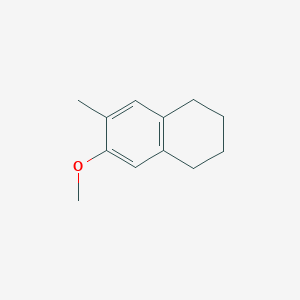
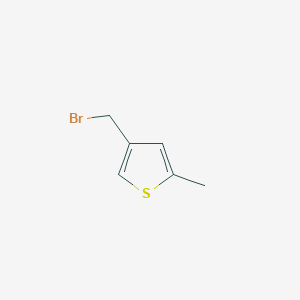
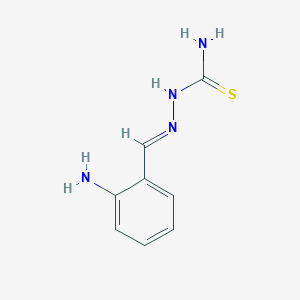

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
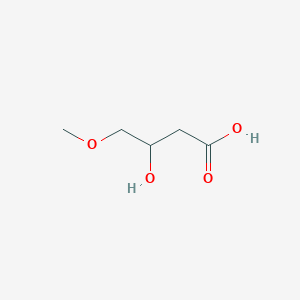


![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)

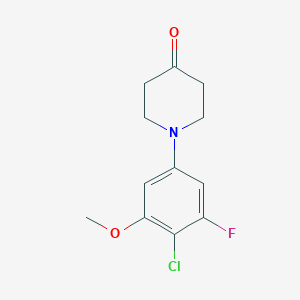
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
